Dacisteine Dacisteine Dacisteine is a N-acyl-L-amino acid.
Brand Name: Vulcanchem
CAS No.: 18725-37-6
VCID: VC0524919
InChI: InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1
SMILES: CC(=O)NC(CSC(=O)C)C(=O)O
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol

Dacisteine

CAS No.: 18725-37-6

Cat. No.: VC0524919

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dacisteine - 18725-37-6

Specification

CAS No. 18725-37-6
Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
IUPAC Name (2R)-2-acetamido-3-acetylsulfanylpropanoic acid
Standard InChI InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1
Standard InChI Key HSPYGHDTVQJUDE-LURJTMIESA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(=O)C)C(=O)O
SMILES CC(=O)NC(CSC(=O)C)C(=O)O
Canonical SMILES CC(=O)NC(CSC(=O)C)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Dacisteine, also known by its International Nonproprietary Name (INN) and trade name Mucothiol , is a synthetic derivative of L-cysteine. Its systematic IUPAC name is (2R)-2-acetamido-3-acetylsulfanylpropanoic acid, reflecting the acetylation of both the amino and sulfhydryl groups of the parent cysteine molecule . The compound’s stereochemistry is defined by its chiral center at the second carbon, preserving the L-configuration inherent to natural cysteine .

PropertyValueSource
Melting Point114–116°C
Boiling Point446.8°C at 760 mmHg
Density1.314 g/cm³
Solubility in DMSO≥250 mg/mL (1218.15 mM)
LogP (Partition Coefficient)0.246

The compound’s low LogP value suggests moderate hydrophilicity, aligning with its solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Pharmacological Mechanisms and Targets

Inhibition of New Delhi Metallo-Beta-Lactamase-1 (NDM-1)

Dacisteine exhibits inhibitory activity against NDM-1, an enzyme conferring resistance to beta-lactam antibiotics in Gram-negative bacteria. In vitro studies report an IC₅₀ value of 1000 μM, indicating moderate potency . While this inhibition is weaker compared to other metallo-beta-lactamase inhibitors (e.g., EDTA with IC₅₀ < 10 μM), Dacisteine’s cysteine-derived structure offers a scaffold for optimizing bacterial resistance reversal agents . The mechanism likely involves chelation of the zinc ions within NDM-1’s active site, a hypothesis supported by the thiol group’s metal-binding affinity .

Antiplatelet Aggregation Activity

Dacisteine’s primary clinical application lies in mitigating cardiovascular and cerebrovascular events caused by pathological platelet aggregation. Preclinical models suggest that its acetylated thiol group modulates platelet activation pathways, potentially through interference with thromboxane A₂ synthesis or integrin αIIbβ3 signaling . A 2019 patent (WO2019007015A1) describes its utility in formulations targeting thrombotic disorders, though specific clinical trial data remain undisclosed .

Synthetic Pathways and Industrial Production

The synthesis of Dacisteine typically involves sequential acetylation of L-cysteine. A representative protocol includes:

  • Amino Group Protection: Treatment of L-cysteine with acetic anhydride to form N-acetylcysteine.

  • Thiol Group Acetylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to yield N,S-diacetylcysteine .

  • Purification: Crystallization from ethanol or chromatography to achieve ≥99.4% purity, as verified by LCMS and ¹H NMR .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent control over residual solvents and heavy metals .

Clinical and Therapeutic Applications

Cardiovascular and Cerebrovascular Diseases

Dacisteine is indicated for secondary prevention of thromboembolic events in patients with atherosclerosis or prior stroke. Its antiplatelet effects are postulated to complement aspirin or clopidogrel regimens, though clinical synergy studies are pending . The compound’s mucolytic properties, noted in the KEGG DRUG database , may additionally benefit patients with comorbid respiratory conditions.

Recent Advances and Future Directions

A 2015 study by Cui-Gai Bai et al. explored structure-activity relationships (SAR) of cysteine derivatives, identifying the diacetylation motif as critical for NDM-1 binding . Ongoing research aims to:

  • Enhance inhibitory potency through rational drug design.

  • Evaluate Dacisteine in phase I clinical trials for antimicrobial resistance.

  • Develop prodrug variants with improved oral bioavailability.

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